![molecular formula C13H8ClFO B1645323 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-82-4](/img/structure/B1645323.png)

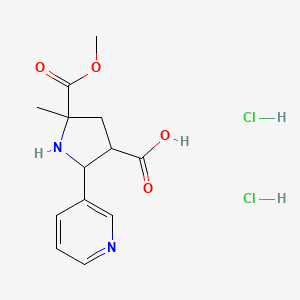

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Overview

Description

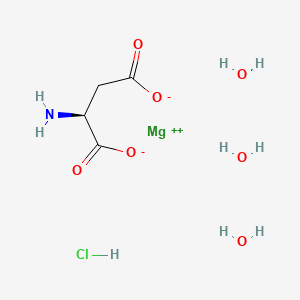

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (4CFB) is an organofluorine compound that has been widely studied for its unique properties and potential applications. It is a member of the biphenyl family of compounds, which are characterized by their two aromatic rings linked by a single bond. 4CFB is of particular interest due to its high solubility in organic solvents, its low toxicity, and its low vapor pressure. It is also known for its ability to undergo a variety of chemical reactions, such as oxidation, reduction, and hydrolysis.

Scientific Research Applications

Synthesis and Biological Evaluation

Arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities. For instance, a specific derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was identified as an outstanding NO scavenger (Ali et al., 2013).

Fluorogenic Reagents for Labeling

The development of stable diazoalkanes as fluorogenic reagents for introducing fluorophores into acidic substances has been explored. These compounds, particularly those with 7-substituents, have been used successfully in labeling carboxylic acids, indicating their utility in biochemical and chemical studies (Ito & Maruyama, 1983).

Chemical Sensing and Molecular Probes

A novel fluorescence probe developed for homocysteine detection exemplifies the application of biphenyl carbaldehydes in the design of sensors. This probe, with intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated high selectivity and sensitivity toward homocysteine, underscoring its potential for biological system research (Chu et al., 2019).

Antimicrobial Agents

Compounds derived from 4-Chloro-3-coumarin aldehyde, synthesized through reactions with different anilines, were evaluated for antimicrobial activity. One compound showed significant activity against both gram-positive and gram-negative bacteria and fungi, highlighting the therapeutic potential of these derivatives (Bairagi et al., 2009).

Optical and Electronic Materials

Research into the synthesis and properties of new fluorescent dyes containing conformationally restrained chromophores, such as pyrazolylpyrene, has indicated bright fluorescence and potential applications in sensing acidic environments due to the probes' behavior as weak bases and their emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNKSAXMTKXQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(5-nitropyridin-2-yl)oxy]benzoate](/img/structure/B1645243.png)